molecular formula C30H48O B196042 Olean-12-en-3-one CAS No. 638-97-1

Olean-12-en-3-one

Cat. No. B196042
CAS RN: 638-97-1
M. Wt: 424.7 g/mol
InChI Key: LIIFBMGUDSHTOU-GCNWHLNUSA-N
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Description

Olean-12-en-3-one, also known as Oleanolic acid, is a molecule with the molecular formula C30H48O . It is a secondary metabolite of plants found in various climatic zones and regions . This compound is highly attractive due to its diverse biological properties and possible use as intermediates in the synthesis of new pharmacologically promising substances .


Synthesis Analysis

The synthesis of Olean-12-en-3-one has been achieved through various methods. One such method involves the biotransformation of oleanane and ursane triterpenic acids . Another method involves the reduction of olean-12-en-3-one to β-amyrin .


Molecular Structure Analysis

The Olean-12-en-3-one molecule contains a total of 83 bonds. There are 35 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), and 1 ketone(s) (aliphatic) .


Physical And Chemical Properties Analysis

Olean-12-en-3-one has a molecular weight of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±45.0 °C at 760 mmHg, and a flash point of 202.8±23.7 °C . The compound has a molar refractivity of 130.5±0.4 cm3, and a polar surface area of 17 Å2 .

Scientific Research Applications

Metabolic and Therapeutic Potential

  • Olean-12-en-3-one, a pentacyclic triterpenoid, is found in various plants, including fruits and vegetables. Recent studies highlight its significant therapeutic effects on different diseases and symptoms. Its structure serves as a basis for creating novel semi-synthetic triterpenoids, potentially crucial in discovering therapeutic approaches for various ailments. Advances in the design and synthesis of chemical derivatives of Olean-12-en-3-one aim to enhance its solubility, bioavailability, and potency, with some derivatives being candidates in clinical trials. The compound and its derivatives are considered promising candidates for alternative therapy in treating and managing chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).

Biological Activities

  • Olean-12-en-3-one exhibits various biological activities, including hepatoprotective, antitumor, and antiviral properties. Although it shows weak anti-HIV and anti-HCV activities in vitro, more potent synthetic analogs are under investigation as potential drugs. This review provides an overview of the pharmacology of Oleanolic acid, encouraging further research into its unexplored activities (Vite, Sonawane, & Vayal, 2023).

Application in Food Products

  • Olean-12-en-3-one derivatives, such as Oleanolic acid, are present in food and plants either as free acids or aglycones of triterpenoid saponins. The wide range of biological activities these compounds exhibit, including antifungal, anti-inflammatory, and cytotoxic properties, suggest potential applications in food safety and preservation. However, their bitter taste and possible toxic effects necessitate careful consideration and processing techniques for their use in food products (El Hazzam et al., 2020).

Potential in Organic Light Emitting Diodes (OLEDs)

  • Olean-12-en-3-one derivatives are potential candidates for applications in OLEDs and other optoelectronic devices. Their ability to exhibit room-temperature phosphorescence and the tunability of emission wavelengths across the visible spectrum make them suitable for various applications in lighting and display technologies. The potential of these compounds in OLEDs highlights the intersection of organic chemistry and electronic device engineering, offering opportunities for the development of new materials and technologies (Chi & Chou, 2010).

Safety And Hazards

Olean-12-en-3-one can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFBMGUDSHTOU-GCNWHLNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980370
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olean-12-en-3-one

CAS RN

638-97-1
Record name Olean-12-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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